

Technical Guide: BDP 558/568 Azide in Super-Resolution Microscopy

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Compound of Interest

Compound Name: BDP 558/568 azide

Cat. No.: B1192273

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Executive Summary

BDP 558/568 Azide represents a high-performance, bioorthogonal fluorophore engineered for advanced imaging applications, specifically Stimulated Emission Depletion (STED) microscopy and single-molecule tracking. Based on the boron-dipyrromethene (BODIPY) core, this dye offers a critical advantage over conventional immunolabeling: minimization of linkage error.

While traditional antibody-based labeling introduces a spatial displacement of 15–30 nm between the target and the fluorophore, **BDP 558/568 Azide**—when used in Click Chemistry workflows—reduces this distance to <2 nm. This guide analyzes its photophysical properties, validates its performance against industry standards (Alexa Fluor® 568, ATTO 565), and provides a field-tested protocol for high-density labeling.

Technical Profile & Photophysics

BDP 558/568 is a hydrophobic, uncharged fluorophore characterized by a high quantum yield and exceptional photostability.[1] Unlike cyanine dyes (e.g., Cy3), the BODIPY core is relatively insensitive to solvent polarity and pH, making it robust in diverse mounting media.

Table 1: Photophysical Specifications

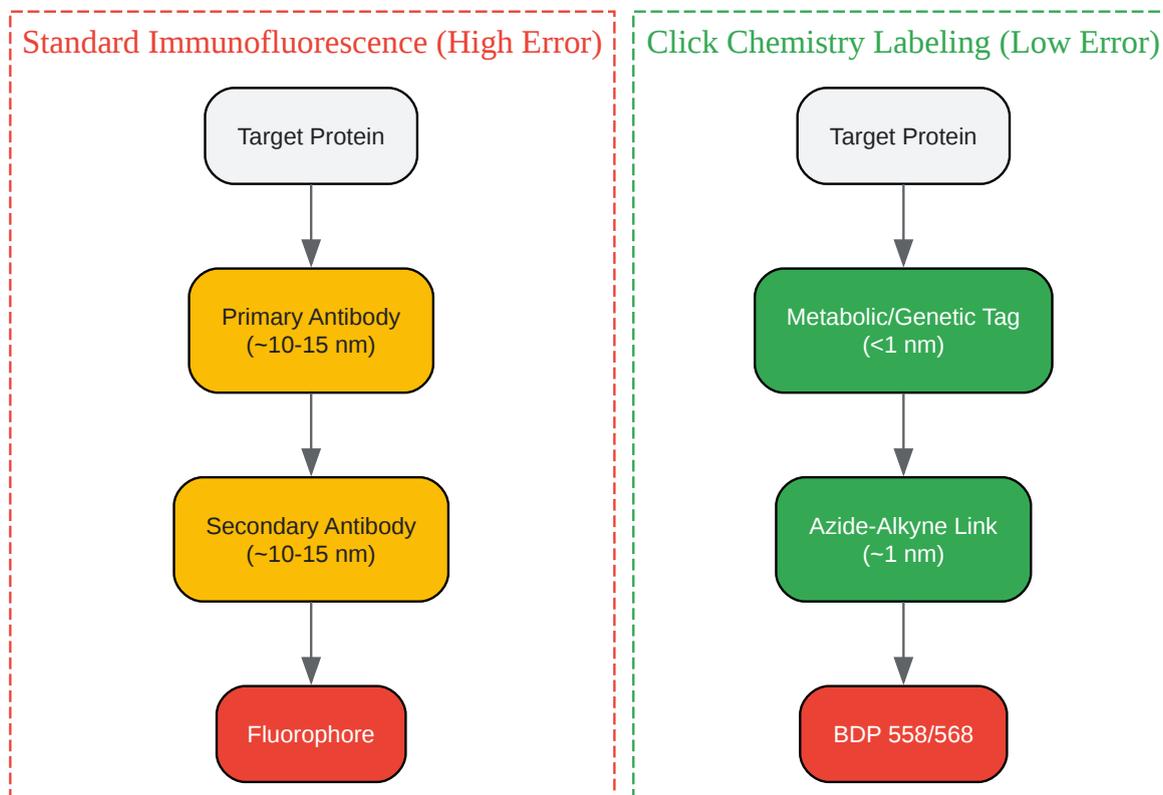
Property	Value	Notes
Excitation Max	561 nm	Matches 561 nm solid-state lasers perfectly.
Emission Max	569 nm	Narrow emission spectrum (small Stokes shift).
Extinction Coefficient	$\sim 84,000 \text{ M}^{-1}\text{cm}^{-1}$	High brightness per molecule. [2]
Quantum Yield (QY)	~ 0.68	High efficiency, comparable to Rhodamine derivatives.
Solubility	DMSO, DMF, Organic	Requires organic co-solvent for labeling; ideal for lipid/membrane targets.
STED Depletion	660 nm (Optimal)	Can be depleted by 660 nm CW or pulsed lasers.
Functional Group	Azide ($-\text{N}_3$)	Reacts with Alkyne (CuAAC) or DBCO/BCN (SPAAC).

The "Linkage Error" Advantage in Super-Resolution

In super-resolution microscopy, the resolution is often limited not by the optics (which can reach $<20 \text{ nm}$ in STED), but by the Linkage Error—the physical distance between the biological target and the reporting fluorophore.

- Indirect Immunolabeling (IgG): Primary Ab + Secondary Ab creates a "linkage chain" of $\sim 20\text{--}30 \text{ nm}$. This blurs the true structure, negating the benefits of nanoscopy.
- Click Labeling (BDP Azide): Direct attachment to a metabolic analog or a small genetic tag (e.g., HaloTag-alkyne) results in a linkage of $<2 \text{ nm}$.

Diagram 1: Linkage Error Comparison



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Caption: Comparison of spatial displacement (linkage error) between indirect immunofluorescence (~25nm) and Click chemistry (~2nm).

Performance Analysis: STED vs. SMLM[3] Stimulated Emission Depletion (STED)

BDP 558/568 is an excellent candidate for STED due to its high photostability. STED requires the fluorophore to undergo repeated excitation-depletion cycles without bleaching.

- Depletion Wavelength: The emission tail allows efficient depletion with a 660 nm laser.
- Bleaching Resistance: BDP dyes generally outperform Fluorescein and some Cyanine derivatives in resistance to high-intensity depletion beams.

- Lipid Imaging: Due to its hydrophobicity, BDP 558/568 is superior for resolving lipid droplets and membrane structures in STED, where water-soluble dyes (like Alexa 488) might wash out or fail to partition.

Single-Molecule Localization Microscopy (STORM/dSTORM)

- Suitability: Moderate/Low.
- Reasoning: Standard dSTORM relies on fluorophore "blinking" (transition to a long-lived dark state) typically induced by thiols in the buffer. Cyanine dyes (Alexa 647, Cy3B) are the gold standard here. BDP 558/568 is too photostable and lacks the specific electronic structure to blink efficiently in standard buffers (MEA/BME).
- Exception: It can be used for PAINT (Points Accumulation for Imaging in Nanoscale Topography) if conjugated to a diffusing ligand, or in specific "novel" BODIPY formulations designed for blinking, but it is not the primary choice for dSTORM.

Comparative Matrix: BDP 558/568 vs. Alternatives

Table 2: Product Comparison Guide

Feature	BDP 558/568 Azide	Alexa Fluor® 568 Azide	ATTO 565 Azide	Cy3 Azide
Core Structure	BODIPY (Neutral)	Sulfonated Rhodamine (Anionic)	Rhodamine Derivative (Cationic)	Cyanine (Cationic)
Photostability	Very High	High	Very High	Moderate
Hydrophobicity	High (Lipid/Membrane preference)	Low (Water soluble)	Moderate	Moderate
STED Suitability	Excellent (660 nm)	Good (660 nm)	Excellent (660 nm)	Moderate
Brightness	High	High	High	Moderate
Cost Efficiency	High (Generic availability)	Moderate (Premium pricing)	Moderate	High
Best Use Case	STED, Lipid Membranes, Click Labeling	General Immunofluorescence	STED, Single Molecule	General Imaging, FRET

Key Insight: Choose BDP 558/568 if you are imaging membranes, require extreme photostability for STED, or need a cost-effective Click reagent. Choose Alexa 568 if you need a highly water-soluble dye for cytosolic proteins to avoid non-specific hydrophobic binding.

Experimental Protocol: Click Labeling for Super-Res

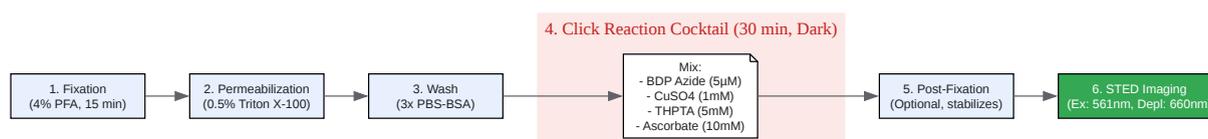
Objective: Label alkyne-modified targets (e.g., EdU-labeled DNA or Homopropargylglycine-labeled proteins) with **BDP 558/568 Azide** via CuAAC.

Reagents Required

- **BDP 558/568 Azide** Stock: 10 mM in DMSO (Store at -20°C).
- CuSO₄ Solution: 100 mM in water.

- Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM).
- Ligand: THPTA or TBTA (stabilizes Cu(I) state to prevent degradation).
- Fixative: 4% Paraformaldehyde (PFA).

Workflow Diagram



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Caption: Optimized CuAAC Click labeling workflow for fixed cells.

Step-by-Step Methodology

- Preparation: Fix cells with 4% PFA for 15 min at RT. Wash 3x with PBS.
- Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 min.
- Blocking: Block with 3% BSA in PBS for 30 min to reduce non-specific binding (critical for hydrophobic BDP dyes).
- Reaction Cocktail Assembly:
 - Order of addition is critical: PBS -> CuSO₄ -> THPTA (pre-mix Cu/THPTA) -> BDP Azide -> Sodium Ascorbate (add last).
 - Final Concentrations: 2-5 µM BDP Azide, 1 mM CuSO₄, 5 mM THPTA, 10 mM Ascorbate.
- Incubation: Apply cocktail to cells for 30–60 minutes at Room Temperature in the dark.

- Washing: Wash 3x 10 min with PBS containing 1% Tween-20 (helps remove excess hydrophobic dye).
- Imaging: Mount in high-refractive index media (e.g., Prolong Glass) and image.

Troubleshooting & Optimization

- High Background: BDP dyes are hydrophobic.[3] Increase the number of washes with Tween-20 or Triton X-100 after the click reaction. Ensure BSA blocking is sufficient.[4]
- Low Signal: Ascorbate oxidizes quickly. Always prepare fresh. Ensure the Cu:THPTA ratio is maintained (1:5 is recommended) to protect the fluorophore and biomolecules from oxidation.
- Precipitation: If the dye precipitates in aqueous buffer, lower the concentration (do not exceed 10 μ M) or increase DMSO concentration in the reaction buffer (up to 10% is usually tolerated by fixed cells).

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Sources

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- [3. abpbio.com \[abpbio.com\]](#)
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